1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-
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Overview
Description
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 71228-00-7) is a chemical compound with the molecular formula C₂₃H₂₈O₂ and a molecular weight of 336.47 g/mol . It is also known by its synonyms: 1,3-Bis(4-tert-butylphenyl)-1,3-propanedione .
Preparation Methods
The synthetic routes to produce this compound involve the condensation of two molecules of benzoylacetone (dibenzoylmethane) with tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or THF . This compound is an intermediate in the synthesis of bisphenols .
Chemical Reactions Analysis
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions:
Oxidation: It can be oxidized to form diketones or other functionalized derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological macromolecules.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in materials science or as a ligand in catalysis.
Mechanism of Action
The exact mechanism by which 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
CAS No. |
71228-00-7 |
---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,3-bis(4-tert-butylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C23H28O2/c1-22(2,3)18-11-7-16(8-12-18)20(24)15-21(25)17-9-13-19(14-10-17)23(4,5)6/h7-14H,15H2,1-6H3 |
InChI Key |
YSRSPEXTCODDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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